molecular formula C8H10N2O B1666796 Benzylurea CAS No. 538-32-9

Benzylurea

Cat. No. B1666796
CAS RN: 538-32-9
M. Wt: 150.18 g/mol
InChI Key: RJNJWHFSKNJCTB-UHFFFAOYSA-N
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Description

Benzylurea is a chemical compound with the molecular formula C8H10N2O . It is a derivative of N-benzoyl-N’-phenylurea (benzoylurea) and is best known for its use as an insecticide . It acts as an insect growth regulator by inhibiting the synthesis of chitin in the insect’s body .


Synthesis Analysis

The synthesis of N-substituted ureas like Benzylurea can be achieved through a practically simple, mild, and efficient method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .


Molecular Structure Analysis

The molecular structure of Benzylurea is represented by the formula C8H10N2O .


Chemical Reactions Analysis

Benzylurea can undergo various chemical reactions. For instance, it can be used in the synthesis of benzil, an important organic compound with two adjacent carbonyl groups flanked by two phenyl rings .


Physical And Chemical Properties Analysis

Benzylurea has a molecular weight of 150.18 g/mol . It has a boiling point of 282.9±23.0 °C at 760 mmHg, a vapor pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 52.2±3.0 kJ/mol .

Scientific Research Applications

1. Cardiovascular Research

Benzylurea derivatives, such as amiodarone (a bi-iodinated benzofuran derivative), have been studied for their effects on the cardiovascular system. Research indicates that amiodarone exhibits anti-anginal properties, influences cardiac muscle action potentials, and may impact the duration of cardiac action potentials. This research provides insights into the potential applications of benzylurea derivatives in treating cardiovascular conditions (Singh & Williams, 1970).

2. Oncology Research

O6-benzylguanine, a benzylurea derivative, has been studied for its role in cancer treatment. It is known to modulate the biochemical processes in tumor tissue, particularly in enhancing the sensitivity of tumor cells to certain chemotherapy agents. This compound has shown potential in increasing the effectiveness of cancer treatments (Spiro et al., 1999).

3. Neurological Research

Research on benzylurea derivatives has also extended to the field of neurology. Studies have investigated the central nervous system (CNS) depressant, anticonvulsant, and neurotoxicity effects of compounds like 4-chlorobenzoylthiourea. These studies contribute to the understanding of how benzylurea derivatives can affect neurological functions and potentially treat neurological disorders (Aguslina kirtishanti dan Dini Kesuma, 2012).

4. Dermatological Research

In dermatology, benzoyl peroxide, another benzylurea derivative, has been explored for its use in topical formulations for acne and athlete's foot. Studies have focused on its controlled release from delivery systems to reduce skin irritation while minimizing percutaneous absorption (Jelvehgari et al., 2006).

5. Metabolic Syndrome Research

Benzylurea derivatives have been identified as potential agents for treating metabolic syndrome pathologies. Research has been conducted on 7-substituted 3-benzyl-8-propylxanthines, showing diuretic and hypoglycemic activities. This suggests their usefulness in addressing disorders associated with metabolic syndrome (Mykhalchenko et al., 2019).

Safety And Hazards

Benzylurea may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Recent research has focused on developing resource-efficient and environmentally friendly synthetic processes for the manufacture of Benzylurea and its derivatives. These compounds have diverse chemical and biological properties, making them extensively employed in chemical, pharmaceutical, and agrochemical industries .

properties

IUPAC Name

benzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNJWHFSKNJCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10202078
Record name Benzylurea
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzylurea

CAS RN

538-32-9
Record name Benzylurea
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Record name Benzylurea
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Record name Benzylurea
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Synthesis routes and methods I

Procedure details

Allyl urea 1 (195.2 mg, 0.09 mmol) was dissolved in 6.0 mL of DMF and cooled to 0° C. This was followed by the addition of NaH (54 mg, 1.0 mmol). The glycidyl tosylate (410 mg, mmol) was then added as a solid. The reaction was stirred for 4 hours at 25° C. and then quenched by the addition of 4 mL of saturated aqueous sodium bicarbonate. The reaction was then extracted by 10 mL of Et2O. The organic layer was then washed by 10 mL of saturated aqueous sodium bicarbonate and 2×10 mL of saturated brine. The combined organic portions were then dried over MgSO4, filtered and concentrated in vacuo to provide the desired epoxide 2 (180 mg, 73% yield). The epoxide was then used without further purification. ##STR337##
Name
Allyl urea
Quantity
195.2 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
54 mg
Type
reactant
Reaction Step Two
Quantity
410 mg
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

Silyl lactam 1 was dissolved in dry THF (6 mL) and cooled to -78° C. To this solution was then added LDA and the reaction was stirred for 30 minutes at -78° C. after which time benzyl bromide was added via syringe. The reaction was stirred at -78° C. until reaction was complete (1.5 hours, TLC (1:9, ether:CH2Cl2) Rf (st mat.)=0.29. Rf(silyl-prod)=0.62. Rf(BzBr)=0.79). The reaction was then quenched at -78° C. with 6 uL water and then TBAF (1M in THF was added and the reaction was warmed to room temperature and stirred for 3 hours (TLC (1:9, ether:CH2Cl2) Rf(prod)=0.28). The reaction was partition betweem H2O/EtOAc and the organic layer was washed with with water and brine, dried (MgSO4) and filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10% ether/CH2Cl2) to yield benzyl product 2 (71 mg, 48%).
Name
Silyl lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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[Compound]
Name
Rf(BzBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
48%

Synthesis routes and methods III

Procedure details

To tert-butyl 5-(2-(3-(3-benzylureido)phenyl)quinazolin-4-ylamino)-1H-indazole-1-carboxylate (30 mg, 0.051 mmol) was added a solution of 1:1 TFA:CH2Cl2 (2 mL) and stirred at RT for 2 h. The reaction mixture was concentrated in vacuo and left under high vacuum for several hours. The crude product was triturated with ethyl ether to afford 14344-(1H-indazol-5-ylamino)quinazolin-2-yl)phenyl)-3-benzylurea. (25 mg, 100%)
Name
tert-butyl 5-(2-(3-(3-benzylureido)phenyl)quinazolin-4-ylamino)-1H-indazole-1-carboxylate
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

The compound obtained in Example 190, (1) (87 mg) was dissolved in toluene (2 ml), and benzyl isocyanate (14 μl) was added to the solution. 1,4-Diazabicyclo-[2,2,2]octane (4.7 μl) was added to the mixture under ice cooling, and the resulting mixture was warmed to room temperature and stirred for 2 hours. Ethyl acetate and saturated aqueous sodium hydrogencarbonate were added to the reaction mixture, the layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=20:1:0.1) to obtain a benzylurea compound (62 mg). (2) By using the compound obtained in (1) mentioned above (62 mg) as a starting material, a deprotected compound (55 mg) was obtained in the same manner as that of Example 2, (2). (3) By using the compound obtained in (2) mentioned above (55 mg) as a starting material, the compound shown in Table 5 (20 mg) was obtained in the same manner as that of Example 11.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
Quantity
87 mg
Type
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14 μL
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4.7 μL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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